molecular formula C10H17NO B12889879 4,5-Diisopropyl-2-methyloxazole

4,5-Diisopropyl-2-methyloxazole

Cat. No.: B12889879
M. Wt: 167.25 g/mol
InChI Key: OANLHFKQMMCZRC-UHFFFAOYSA-N
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Description

4,5-Diisopropyl-2-methyloxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diisopropyl-2-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diisopropyl ketone with an appropriate nitrile oxide, leading to the formation of the oxazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diisopropyl-2-methyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

4,5-Diisopropyl-2-methyloxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Diisopropyl-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 4,5-Diisopropyl-2-methyloxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-methyl-4,5-di(propan-2-yl)-1,3-oxazole

InChI

InChI=1S/C10H17NO/c1-6(2)9-10(7(3)4)12-8(5)11-9/h6-7H,1-5H3

InChI Key

OANLHFKQMMCZRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(C)C)C(C)C

Origin of Product

United States

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